21,22-Dihydrostrychnine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21,22-Dihydrostrychnine is a chemical compound that belongs to the strychnine alkaloid family. It is a derivative of strychnine and has a similar chemical structure. 21,22-Dihydrostrychnine has been a topic of interest in scientific research due to its potential use in medicine and its unique properties.
Mechanism of Action
The mechanism of action of 21,22-Dihydrostrychnine is similar to that of strychnine. It acts as an antagonist of the glycine receptor, which is a neurotransmitter receptor in the central nervous system. By blocking the glycine receptor, 21,22-Dihydrostrychnine can reduce the activity of inhibitory neurons, leading to an increase in excitatory activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 21,22-Dihydrostrychnine are similar to those of strychnine. It can cause muscle spasms, convulsions, and respiratory failure. In low doses, it has been shown to have analgesic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 21,22-Dihydrostrychnine in lab experiments is its unique properties. It has been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
One limitation of using 21,22-Dihydrostrychnine in lab experiments is its toxicity. It can cause muscle spasms, convulsions, and respiratory failure in high doses. Therefore, it must be handled with care in the lab.
Future Directions
There are several future directions for the study of 21,22-Dihydrostrychnine. One direction is the further exploration of its potential use in medicine. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Another direction is the study of its mechanism of action. By understanding how 21,22-Dihydrostrychnine blocks the glycine receptor, researchers can develop new drugs that target this receptor.
Conclusion:
In conclusion, 21,22-Dihydrostrychnine is a chemical compound that has been studied extensively for its potential use in medicine. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, it has been studied for its potential use in the treatment of addiction and withdrawal symptoms. While it has unique properties, its toxicity must be handled with care in the lab. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 21,22-Dihydrostrychnine is a complex process that involves several steps. The starting material for the synthesis is strychnine, which is a natural product isolated from the seeds of the Strychnos nux-vomica tree. The synthesis involves the reduction of strychnine to produce 21,22-Dihydrostrychnine.
Scientific Research Applications
21,22-Dihydrostrychnine has been studied extensively for its potential use in medicine. It has been shown to have anticonvulsant and analgesic properties, making it a potential treatment for epilepsy and chronic pain. Additionally, 21,22-Dihydrostrychnine has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
properties
CAS RN |
15006-14-1 |
---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(4S,4aS,5aS,8aR,13aS,15aS,15bR)-3,4,4a,5,5a,7,8,13a,15,15a,15b,16-dodecahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C21H24N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-4,12-13,16-17,19-20H,5-11H2/t12-,13+,16+,17+,19+,20+,21-/m1/s1 |
InChI Key |
LUMNFZCZEDAQNJ-QDPSZFTISA-N |
Isomeric SMILES |
C1CO[C@H]2CC(=O)N3[C@H]4[C@H]2[C@@H]5[C@H]1CN6CC[C@]4([C@@H]6C5)C7=CC=CC=C73 |
SMILES |
C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73 |
Canonical SMILES |
C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.